(2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-nitrophenyl)prop-2-enenitrile -

(2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-nitrophenyl)prop-2-enenitrile

Catalog Number: EVT-5597995
CAS Number:
Molecular Formula: C18H9Cl2N3O2S
Molecular Weight: 402.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile is synthesized via a Knoevenagel condensation reaction. This reaction involves the condensation of 3,4-dichlorophenylacetonitrile with 2-nitrobenzaldehyde in the presence of a base catalyst. []

Anticancer Activity:

This compound has shown promising in vitro anticancer activity, particularly against the MCF-7 breast cancer cell line, demonstrating significant growth inhibition with high selectivity. [] This selective cytotoxicity suggests potential for further development as a targeted anticancer agent.

AhR Pathway Modulation:

Research suggests that 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile and its analogs can modulate the AhR pathway, leading to the amplification of CYP1A1 and CYP1A2 enzymes. [] This finding opens avenues for investigating its potential in applications related to AhR pathway modulation, such as detoxification and immune response regulation.

(Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile

  • Compound Description: This compound was identified as a lead compound in a study exploring dichlorophenylacrylonitriles as Aryl Hydrocarbon Receptor (AhR) ligands. It displayed significant growth inhibition (GI50) against the MCF-7 breast cancer cell line with 260-fold selectivity over MCF10A (normal breast tissue) [].

(Z)-2-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile

  • Compound Description: This compound emerged as a lead structure in a study investigating dichlorophenylacrylonitriles as potential AhR ligands. It demonstrated a GI50 of 0.127 ± 0.04 μM and a 260-fold selectivity for the MCF‐7 breast cancer cell line, indicating potent and selective antiproliferative activity [].

(Z)-3-(4-Aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile

  • Compound Description: This compound was designed based on molecular modeling studies, aiming to explore the impact of a 4-aminophenyl substituent on biological activity. It showed potent antiproliferative activity against the MCF-7 breast cancer cell line with a GI50 of 0.030 ± 0.014 μM [].

(Z)-N-(4-(2-Cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide

  • Compound Description: This compound was designed based on molecular modeling predictions and exhibited remarkable potency against a panel of drug-resistant breast carcinoma cell lines, including MDAMB468, T47D, ZR‐75‐1, SKBR3, and BT474, with GI50 values ranging from 10 to 206 nM [].

(2E)-3-(2-Furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile

  • Compound Description: This compound, designated as 6a in the original study [], belongs to a series of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives investigated for their anticancer properties. It showed low anticancer activity in the NCI's DTP screening [].

Properties

Product Name

(2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-nitrophenyl)prop-2-enenitrile

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile

Molecular Formula

C18H9Cl2N3O2S

Molecular Weight

402.3 g/mol

InChI

InChI=1S/C18H9Cl2N3O2S/c19-14-6-5-11(8-15(14)20)16-10-26-18(22-16)13(9-21)7-12-3-1-2-4-17(12)23(24)25/h1-8,10H/b13-7+

InChI Key

WSDWHCDYFRDSRT-NTUHNPAUSA-N

SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.